molecular formula C8H10ClNO B1301953 1-Acetonylpyridinium Chloride CAS No. 42508-60-1

1-Acetonylpyridinium Chloride

Cat. No.: B1301953
CAS No.: 42508-60-1
M. Wt: 171.62 g/mol
InChI Key: JHYYWKUENNZTMD-UHFFFAOYSA-M
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Description

1-Acetonylpyridinium Chloride is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10889. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiotonic Drug Development

1-Acetonylpyridinium chloride is involved in the synthesis of potential cardiotonic drugs. A study by Krauze et al. (2005) found that compounds derived from N-acetonylpyridinium chloride showed significant cardiotonic activity, comparable to milrinone, but with lower toxicity and without influencing blood pressure and heart rate in vivo (Krauze et al., 2005).

Catalysis in Organic Synthesis

Moosavi-Zare et al. (2013) reported on the use of a novel ionic liquid, 1-sulfopyridinium chloride, synthesized from this compound, as an efficient catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction (Moosavi-Zare et al., 2013).

Environmental Applications

Ionic liquids derived from this compound are researched for environmental applications. Seddon (1997) discusses the use of room-temperature ionic liquids, including 1-butylpyridinium chloride, as solvents in clean synthesis and catalytic processes, highlighting their potential for clean technology applications (Seddon, 1997).

Pharmaceutical Analysis

This compound is utilized in pharmaceutical analysis. Schroeder et al. (1989) describe a method for the quantification of pralidoxime chloride and its decomposition products, including 1-methylpyridinium chloride, a compound related to this compound, using high-performance liquid chromatography (Schroeder et al., 1989).

Biodegradability and Toxicity Studies

Stasiewicz et al. (2008) investigated the toxicity and biodegradability of novel ionic liquids, including 1-alkoxymethyl-3-hydroxypyridinium chloride, demonstrating their low acute biological activity and varying degrees of biodegradability, relevant in assessing their environmental impact (Stasiewicz et al., 2008).

Safety and Hazards

1-Acetonylpyridinium Chloride is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

While specific future directions for 1-Acetonylpyridinium Chloride are not detailed in the search results, it’s worth noting that pyridinium salts, which include this compound, have played an intriguing role in a wide range of research topics . This suggests potential for further exploration and application in various fields.

Properties

IUPAC Name

1-pyridin-1-ium-1-ylpropan-2-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYYWKUENNZTMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370133
Record name 1-Acetonylpyridinium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42508-60-1
Record name 42508-60-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Acetonylpyridinium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetonylpyridinium Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-acetonylpyridinium chloride in the synthesis of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates?

A1: this compound acts as a starting material in a cyclocondensation reaction. [] It reacts with an aromatic aldehyde and cyanothioacetamide to form the desired 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates. This type of reaction is a common approach in organic synthesis for building complex heterocyclic structures.

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